molecular formula C8H14N2O B13566566 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B13566566
M. Wt: 154.21 g/mol
InChI Key: PSDYBZJSRRUYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . Another approach includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .

Comparison with Similar Compounds

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be compared with other similar compounds, such as 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol . While both compounds contain a pyrazole ring, their unique substituents and structural features result in different chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group in this compound distinguishes it from other pyrazole derivatives and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3

InChI Key

PSDYBZJSRRUYNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.